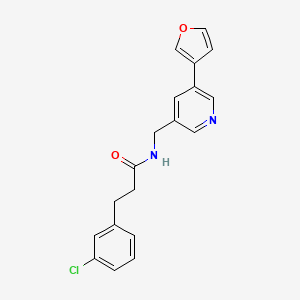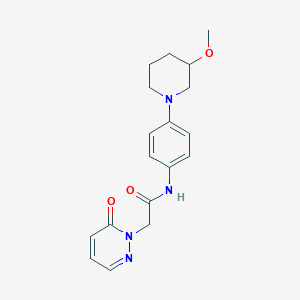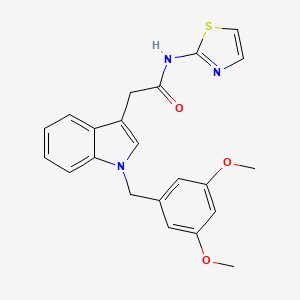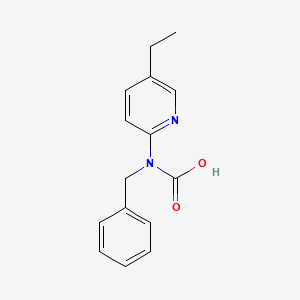![molecular formula C21H30N4O B2947659 N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide CAS No. 1241056-27-8](/img/structure/B2947659.png)
N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide, also known as CPP-ACP, is a peptide that has been widely studied for its potential applications in various fields, including dentistry, drug delivery, and tissue engineering. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 455.6 g/mol.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been extensively studied for its potential applications in dentistry. It has been shown to be effective in preventing dental caries by remineralizing tooth enamel and inhibiting the growth of cariogenic bacteria. N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has also been used as a drug delivery system for various drugs, including antibiotics, anti-inflammatory agents, and anticancer drugs. In addition, N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been investigated for its potential applications in tissue engineering, where it can be used as a scaffold material to promote cell growth and tissue regeneration.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide involves the formation of complexes with calcium and phosphate ions, which are the building blocks of tooth enamel. These complexes help to stabilize the calcium and phosphate ions, preventing their precipitation and promoting their uptake by the tooth enamel. In addition, N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to inhibit the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the uptake of calcium and phosphate ions by tooth enamel, leading to remineralization and strengthening of the tooth structure. N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has also been shown to inhibit the growth of cariogenic bacteria, leading to a reduction in the incidence of dental caries. In addition, N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide is its ability to promote remineralization of tooth enamel and inhibit the growth of cariogenic bacteria, making it a promising candidate for the prevention and treatment of dental caries. N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide is also biocompatible and biodegradable, making it suitable for use in tissue engineering applications. However, one of the limitations of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide is its relatively high cost, which may limit its widespread use in clinical settings. In addition, further research is needed to fully understand the safety and efficacy of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide in various applications.
Future Directions
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide. One area of focus is the development of new methods for the synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide that are more cost-effective and scalable. Another area of focus is the optimization of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide for use in drug delivery systems, including the development of new formulations and delivery methods. In addition, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide and its potential applications in tissue engineering and other fields. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide in various applications.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide involves the reaction of 1-cyanocyclohexylamine with 4-(2-phenylethyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide as a white crystalline powder. The synthesis method has been optimized to obtain high yields of N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide with good purity.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c22-18-21(10-5-2-6-11-21)23-20(26)17-25-15-13-24(14-16-25)12-9-19-7-3-1-4-8-19/h1,3-4,7-8H,2,5-6,9-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREOITQOFMRTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate](/img/structure/B2947578.png)



![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)


![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)




![1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947597.png)
![methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2947599.png)